7-(1-pyrrolidinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-pyrrolidinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-pyrrolidinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include halogen-containing compounds such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents like isopropyl alcohol and ultrasonic activation at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(1-pyrrolidinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and amines being used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenation using bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of halogenated or aminated thiazolopyrimidine derivatives.
Scientific Research Applications
7-(1-pyrrolidinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, and anti-inflammatory activities.
Biological Studies: It is used as a scaffold for designing new drugs targeting various biological pathways.
Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(1-pyrrolidinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(arylmethylidene)-[1,3]thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
7-aryl-5-methyl-[1,3]thiazolo[3,2-a]pyrimidines: These derivatives have been studied for their antiviral and anti-inflammatory properties.
Uniqueness
7-(1-pyrrolidinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of the pyrrolidinylmethyl group, which enhances its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other thiazolopyrimidine derivatives and contributes to its diverse range of applications .
Properties
IUPAC Name |
7-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-10-7-9(8-13-3-1-2-4-13)12-11-14(10)5-6-16-11/h5-7H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMHTKLCVYNZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=O)N3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.